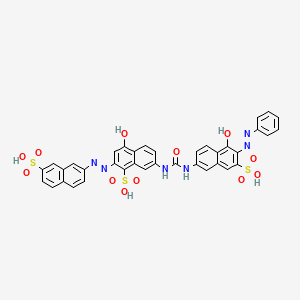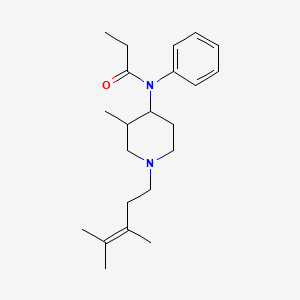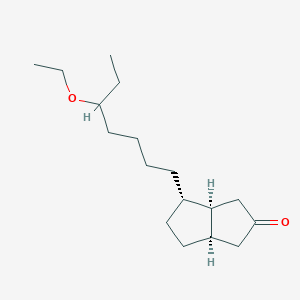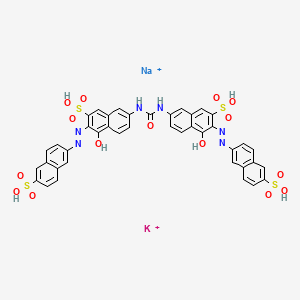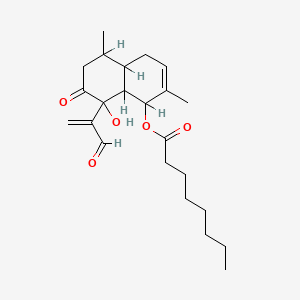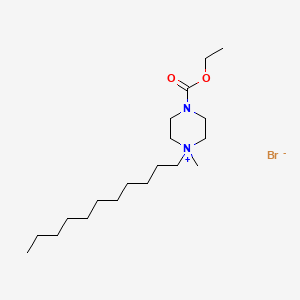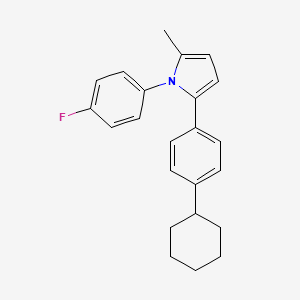
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by its unique substitution pattern, which includes a cyclohexylphenyl group, a fluorophenyl group, and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Friedel-Crafts catalysts like aluminum chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique properties in materials science and catalysis.
作用机制
The mechanism of action of 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole, 2-phenyl-1-(4-fluorophenyl)-5-methyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-phenyl-5-methyl-
- 1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-chlorophenyl)-5-methyl-
Uniqueness
1H-Pyrrole, 2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methyl- stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. Comparing its reactivity, stability, and biological activity with similar compounds can highlight its distinct characteristics.
属性
CAS 编号 |
91306-78-4 |
|---|---|
分子式 |
C23H24FN |
分子量 |
333.4 g/mol |
IUPAC 名称 |
2-(4-cyclohexylphenyl)-1-(4-fluorophenyl)-5-methylpyrrole |
InChI |
InChI=1S/C23H24FN/c1-17-7-16-23(25(17)22-14-12-21(24)13-15-22)20-10-8-19(9-11-20)18-5-3-2-4-6-18/h7-16,18H,2-6H2,1H3 |
InChI 键 |
CFNSAYPQYFGUGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



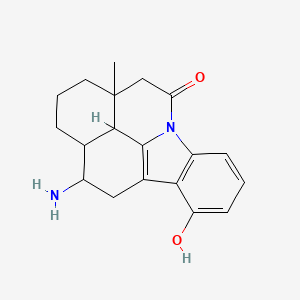
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
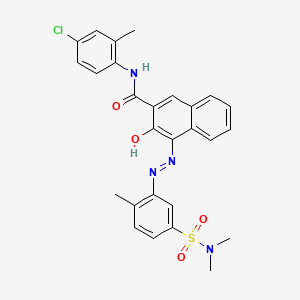
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

